This compound is classified as a crosslinker and is primarily used in biochemical research for creating protein conjugates and antibody-drug conjugates.
The synthesis of 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester typically involves the following steps:
The molecular structure of 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester can be described as follows:
4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester participates in several key chemical reactions:
The mechanism of action of 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester involves:
The efficacy of the compound can be influenced by environmental factors such as pH, which affects the reactivity of both the NHS ester and maleimide groups.
The compound exhibits high reactivity towards thiols and primary amines, making it effective for bioconjugation applications .
4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester has several significant scientific applications:
This compound's versatility in forming stable linkages makes it invaluable in biochemical research, particularly in the fields of proteomics and therapeutic development .
The synthesis of 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester (CAS 64191-06-6) follows a rigorously optimized two-step sequence to ensure structural fidelity and functional integrity. The initial step involves synthesizing the 4-maleimidobenzoic acid intermediate (CAS 17057-04-4) via cyclization of 4-aminobenzoic acid with maleic anhydride in acetone, followed by acetic anhydride-mediated dehydration. This intermediate is purified via recrystallization to achieve >95% purity, as confirmed by thin-layer chromatography (TLC) [1] .
The second step couples the carboxylic acid group to N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF). The reaction proceeds at –15°C for 2 hours to suppress NHS ester hydrolysis, followed by gradual warming to 25°C for 3 hours to complete activation. This protocol yields 83% of the target compound with >98% purity, validated by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy [1]. Critical parameters include:
DCC remains the benchmark carbodiimide for NHS ester formation due to its high acylation kinetics and compatibility with THF. Its mechanism involves O-acylisourea intermediate formation, which reacts with NHS to form the active ester and insoluble DCU. The DCU is removed by filtration, preventing side reactions .
However, DCC’s limitations include:
Alternative catalysts have been evaluated for scalability:
Table 1: Catalytic Efficiency in NHS Ester Formation
Coupling Agent | Reaction Temp (°C) | Yield (%) | Byproduct Solubility |
---|---|---|---|
DCC | –15 to 25 | 83 | Low (requires filtration) |
DIC | 0 to 25 | 78 | High (no filtration) |
EDC | 0 to 25 | 75 | Moderate |
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) is less efficient in THF (75% yield) due to competitive hydrolysis but useful in polar aprotic solvents like dimethylformamide (DMF) .
Tetrahydrofuran (THF) is the solvent of choice for DCC-mediated synthesis due to its:
Kinetic studies reveal that the NHS ester formation rate follows second-order kinetics, with a rate constant (k₁) of 0.42 M⁻¹min⁻¹ at 25°C. Competing hydrolysis occurs at <5% per hour in anhydrous THF but accelerates to >20% per hour with 0.1% water contamination. Hydrolysis kinetics obey first-order dependence on [H₂O], with k₂ = 0.08 M⁻¹min⁻¹ [1] .
To balance reactivity and stability, co-solvent systems are employed:
Table 2: Solvent Parameters and Hydrolysis Kinetics
Solvent System | Dielectric Constant (ε) | k₁ (M⁻¹min⁻¹) | Hydrolysis Rate (%/h) |
---|---|---|---|
THF (anhydrous) | 7.6 | 0.42 | <5 |
THF/H₂O (99.9:0.1) | 7.8 | 0.41 | 22 |
THF/acetonitrile (4:1) | 10.1 | 0.39 | 7 |
DMF | 36.7 | 0.28 | 15 |
Reaction progress is monitored via FTIR spectroscopy, tracking NHS ester carbonyl peaks at 1785 cm⁻¹ and 1810 cm⁻¹. Maleimide functionality (1710 cm⁻¹) remains stable under these conditions [1].
Traditional DCC coupling generates stoichiometric DCU, classified as a Process Mass Intensity (PMI) liability. Sustainable alternatives focus on:
Enzyme-mediated coupling using Candida antarctica lipase B (CAL-B) in ethyl acetate at 40°C achieves 65% yield. The enzyme catalyzes NHS ester formation without carbodiimides, though maleimide ring stability limits reaction duration to <4 hours .
Table 3: Green Chemistry Metrics for Synthesis Routes
Method | PMI | E-Factor | Atom Economy (%) | Byproducts |
---|---|---|---|---|
DCC/THF | 12.8 | 8.5 | 72 | DCU |
CDI/THF | 5.2 | 3.1 | 89 | CO₂, imidazole |
TPGS-750-M/Water | 3.8 | 2.0 | 85 | None (catalyst recyclable) |
CAL-B/ethyl acetate | 4.5 | 2.8 | 91 | None |
These innovations reduce waste generation 2–4-fold while preserving the heterobifunctionality critical for bioconjugation applications such as antibody-drug conjugates .
Comprehensive List of Maleimide-NHS Linker Compounds
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7